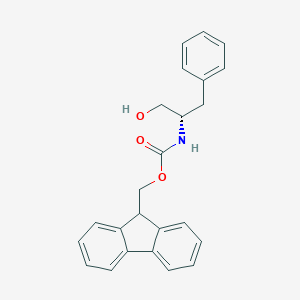

Fmoc-Phenylalaninol

Descripción general

Descripción

Fmoc-Phenylalaninol is an amino alcohol derivative where the α-amino group of phenylalaninol (a reduced form of phenylalanine) is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis and biochemical research, particularly in solid-phase peptide synthesis (SPPS) for temporary amine protection. Its primary applications include drug discovery and the development of peptide-based materials .

Métodos De Preparación

Standard Fmoc Protection via Fmoc-Cl in Biphasic Solvent Systems

The most widely documented method involves reacting phenylalaninol with Fmoc chloride (Fmoc-Cl) in a biphasic solvent system. Key steps include:

-

Reaction Setup :

Phenylalaninol is dissolved in a mixture of 1,4-dioxane and water (3:1 v/v) at 0°C. Sodium carbonate (Na₂CO₃) is added to maintain a pH of 8–9 . -

Fmoc-Cl Addition :

Fmoc-Cl (1.1 equivalents) is introduced dropwise, and the reaction is stirred at 20°C for 22 hours. -

Workup :

The mixture is acidified with hydrochloric acid (HCl) to pH 2, precipitating the product. Filtration and recrystallization from ethanol/water (2:1) yield Fmoc-Phenylalaninol with 82% purity .

Advantages :

-

Low cost and simplicity.

-

Suitable for laboratory-scale synthesis.

Limitations :

-

Moderate yields due to competing hydrolysis of Fmoc-Cl.

Silylation-Mediated Fmoc Protection

A patent-pending method (WO1997041093A1) employs silylation to enhance reactivity and yield :

-

Silylation :

Phenylalaninol is treated with 2–5 equivalents of trimethylsilyl chloride (TMS-Cl) in methylene chloride at reflux (40°C). -

Fmoc Activation :

Fmoc-Osu (1.0 equivalent) is added, and the reaction proceeds at room temperature for 24 hours. -

Quenching and Purification :

Methanol is added to hydrolyze silyl intermediates, yielding this compound with >95% purity after washing .

Key Data :

Advantages :

-

High yield and purity.

-

Minimal byproduct formation due to controlled silylation.

Ethanol/Water Recrystallization for Industrial-Scale Purification

Post-synthesis purification is critical for pharmaceutical-grade material. A Chinese patent (CN103373940B) outlines a recrystallization protocol :

-

Dissolution :

Crude this compound is dissolved in ethanol/water (2:1 v/v) at 80°C. -

Crystallization :

The solution is cooled to 25°C and left undisturbed for 12 hours, yielding needle-like crystals. -

Washing :

Crystals are rinsed with cold ethanol/water (1:1) to remove residual impurities.

Performance Metrics :

Industrial Relevance :

-

Scalable to multi-kilogram batches.

-

Reduces reliance on chromatographic purification.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Fmoc-Cl Biphasic | 82% | 95% | Moderate | Low |

| Silylation-Mediated | 95% | 99.19% | High | High |

| Ethanol/Water Recryst | 86.4% | 99.5% | Very High | Moderate |

Key Findings :

-

The silylation-mediated method achieves the highest yield and purity but requires costly reagents.

-

Ethanol/water recrystallization balances scalability and purity, making it ideal for industrial applications.

Challenges and Optimization Strategies

-

Byproduct Formation :

Dipeptides (e.g., Fmoc-Phe-Phe) may form if stoichiometry or pH is suboptimal . Using Fmoc-Osu instead of Fmoc-Cl reduces this risk . -

Solvent Selection :

Ethanol/water systems outperform dimethylformamide (DMF) in reducing environmental toxicity . -

Temperature Control :

Maintaining 0°C during Fmoc-Cl addition minimizes hydrolysis .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Phenylalaninol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in phenylalaninol can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.

Major Products:

Oxidation: Formation of phenylalaninone.

Reduction: Regeneration of phenylalaninol.

Substitution: Deprotected phenylalaninol or its derivatives.

Aplicaciones Científicas De Investigación

Biomaterials and Hydrogel Formation

Fmoc-Phenylalaninol is widely utilized in the development of hydrogels, which are three-dimensional networks of hydrophilic polymers that can retain water. These hydrogels exhibit remarkable biocompatibility and can be engineered for specific biomedical applications.

Self-Assembly and Nanostructure Formation

The self-assembly property of Fmoc-phenylalanine derivatives allows for the formation of nanofibrillar structures. These structures can be manipulated to create hydrogels with tailored mechanical properties and functionalities. Research has demonstrated that Fmoc-phenylalanine can form stable supramolecular hydrogels through simple pH modulation, making it suitable for various biological applications such as tissue engineering and drug delivery systems .

Mechanical Properties Enhancement

This compound has been incorporated into hybrid double network hydrogels to enhance their mechanical properties. These hydrogels exhibit improved self-recovery and shape memory capabilities, making them suitable for applications requiring dynamic mechanical responses .

Antibacterial Applications

The antibacterial properties of this compound have been a focal point in recent studies, particularly regarding its efficacy against biofilms formed by pathogenic bacteria.

Biofilm Inhibition and Eradication

Research indicates that this compound not only inhibits the formation of biofilms but also effectively eradicates established biofilms from surfaces. For instance, studies have shown its effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, two common pathogens associated with biofilm-related infections . The mechanism involves disrupting the extracellular matrix components of the biofilm, thus enhancing susceptibility to antibiotics .

Development of Antibacterial Hydrogels

Recent advancements have led to the formulation of antibacterial hydrogels combining Fmoc-phenylalanine with other amino acids such as Fmoc-lysine. These co-assembled systems exhibit broad-spectrum antimicrobial activity due to their unique fibrillar architecture, which enhances interaction with bacterial membranes . Such hydrogels have potential applications in wound healing and infection control.

Drug Delivery Systems

The biocompatibility and tunable properties of this compound-based hydrogels make them promising candidates for drug delivery applications.

Controlled Release Mechanisms

Hydrogels derived from Fmoc-phenylalanine can be designed to release therapeutic agents in a controlled manner. By adjusting the hydrogel's composition and structure, researchers can modulate the release rates of encapsulated drugs, providing a platform for targeted therapy .

Encapsulation of Bioactive Compounds

Studies have explored the encapsulation of various bioactive compounds within Fmoc-phenylalanine-based hydrogels, enhancing their stability and bioavailability. This application is particularly relevant in delivering poorly soluble drugs or sensitive biomolecules that require protection from degradation .

Summary Table: Key Applications of this compound

Mecanismo De Acción

The mechanism of action of Fmoc-Phenylalaninol primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of phenylalaninol, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Fmoc-Phenylalaninol belongs to a broader class of Fmoc-protected phenylalanine derivatives. Below is a detailed comparison with key analogs, focusing on structural modifications, physicochemical properties, and applications.

Structural Modifications and Key Features

Physicochemical and Functional Differences

- Solubility :

- Reactivity :

- Price Variability: Fmoc-Phe(4-F)-OH (¥75,600/5g) is significantly costlier than Fmoc-Phe(4-NO₂)-OH (¥18,600/5g) due to fluorine’s synthetic complexity .

Actividad Biológica

Fmoc-Phenylalaninol, a derivative of phenylalanine, has garnered attention for its biological activity, particularly in antimicrobial applications. The fluorenylmethyloxycarbonyl (Fmoc) group enhances the solubility and stability of phenylalaninol, making it a valuable compound for various biomedical applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of Fmoc-phenylalanine (Fmoc-F), a closely related compound, which serves as a model for understanding the biological behavior of this compound. The antibacterial efficacy of Fmoc-F has been demonstrated against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

- Hydrogel Formation : Fmoc-phenylalanine can form hydrogels that exhibit antibacterial properties. These hydrogels release the active compound, which interacts with bacterial membranes, leading to cell lysis and death.

- Surfactant Properties : At specific concentrations, Fmoc-F behaves like a surfactant, disrupting membrane integrity and leading to increased permeability. This effect is correlated with its critical micelle concentration (CMC) being close to its minimum bactericidal concentration (MBC) .

- Oxidative Stress Induction : At higher concentrations, Fmoc-F induces oxidative stress in bacterial cells, further contributing to its bactericidal effects by damaging cellular components .

Comparative Efficacy

The following table summarizes the antibacterial activity of Fmoc-phenylalanine compared to other compounds:

| Compound | Target Bacteria | Mechanism of Action | Efficacy (MBC) |

|---|---|---|---|

| Fmoc-Phenylalanine | Gram-positive (MRSA) | Membrane disruption, oxidative stress | Low µM range |

| Aztreonam | Gram-negative | Cell wall synthesis inhibition | Low µM range |

| Combination | Both Gram-positive & negative | Synergistic effects | Reduced bacterial load |

Case Studies

- Study on Hydrogel Efficacy : A study demonstrated that Fmoc-phenylalanine-based hydrogels significantly reduced bacterial loads in mouse models with skin infections. The hydrogel's release mechanism was crucial for its antibacterial activity .

- Combination Therapy : In another investigation, Fmoc-F was combined with aztreonam to enhance its spectrum of activity against Gram-negative bacteria. This combination therapy exhibited a synergistic effect, improving overall efficacy against mixed bacterial infections .

Research Findings

Recent research has focused on optimizing the formulation and application of Fmoc-phenylalanine derivatives:

- Nanofibrillar Hydrogels : Studies have shown that modifying the pH and using different modulators can enhance the structural properties and antibacterial efficacy of Fmoc-based hydrogels .

- Cell Culture Applications : Fmoc-phenylalanine hydrogels have been explored for 3D cell culture systems due to their biocompatibility and ability to support cell growth while also providing antimicrobial properties .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGBJASOHDROCR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427135 | |

| Record name | Fmoc-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129397-83-7 | |

| Record name | Fmoc-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.